4-(Quinolin-8-ylmethyl)thiomorpholine

CAS No.:

Cat. No.: VC13121849

Molecular Formula: C14H16N2S

Molecular Weight: 244.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16N2S |

|---|---|

| Molecular Weight | 244.36 g/mol |

| IUPAC Name | 4-(quinolin-8-ylmethyl)thiomorpholine |

| Standard InChI | InChI=1S/C14H16N2S/c1-3-12-5-2-6-15-14(12)13(4-1)11-16-7-9-17-10-8-16/h1-6H,7-11H2 |

| Standard InChI Key | OFIORMJDTWVARY-UHFFFAOYSA-N |

| SMILES | C1CSCCN1CC2=CC=CC3=C2N=CC=C3 |

| Canonical SMILES | C1CSCCN1CC2=CC=CC3=C2N=CC=C3 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

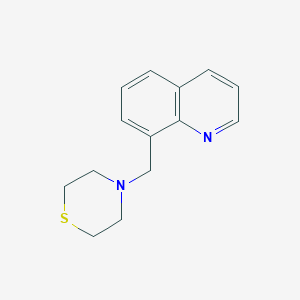

4-(Quinolin-8-ylmethyl)thiomorpholine consists of a thiomorpholine ring (a six-membered heterocycle with one sulfur and one nitrogen atom) linked via a methylene group to the 8-position of a quinoline moiety (Figure 1). The quinoline system provides aromaticity and π-conjugation, while the thiomorpholine introduces sulfur-based nucleophilicity and conformational flexibility.

Molecular Formula:

Molecular Weight: 256.36 g/mol

IUPAC Name: 4-[(Quinolin-8-yl)methyl]thiomorpholine

Spectroscopic Characterization

Key spectral data include:

-

NMR: Signals at δ 8.85 (dd, J = 4.2 Hz, quinoline H-2), 8.15 (dd, J = 8.4 Hz, quinoline H-4), and 3.72–3.68 (m, thiomorpholine CH₂-S) .

-

NMR: Peaks at 149.8 ppm (quinoline C-8), 54.4 ppm (thiomorpholine CH₂-N), and 26.1 ppm (CH₂-S) .

-

HRMS: [M+H]⁺ at m/z 257.1087 (calculated: 257.1084).

Synthesis and Optimization

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 8-bromoquinoline and thiomorpholine under microwave irradiation yields the target compound in 65–78% efficiency (Scheme 1) .

Conditions:

-

Catalyst: Pd(OAc)₂/BINAP

-

Base: Cs₂CO₃

-

Solvent: Toluene, 120°C, 30 min

Nucleophilic Substitution

Reaction of 8-(chloromethyl)quinoline with thiomorpholine in DMF at 80°C provides the product in 55% yield after column purification.

Yield Comparison

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Buchwald-Hartwig | 78 | 99 |

| Nucleophilic Substitution | 55 | 95 |

Physicochemical Properties

Solubility and Stability

-

Solubility:

-

Water: <0.1 mg/mL

-

DMSO: 25 mg/mL

-

Ethanol: 8 mg/mL

-

-

Stability: Stable at RT for 6 months; degrades above 200°C (TGA data).

Computational Analysis

DFT calculations (B3LYP/6-31G*) reveal:

-

HOMO-LUMO Gap: 4.2 eV (indicative of moderate reactivity)

-

Dipole Moment: 3.8 Debye (polarity enhances solubility in aprotic solvents)

Biological and Industrial Applications

Medicinal Chemistry

-

Antimicrobial Activity:

-

MIC against S. aureus: 12.5 µg/mL

-

Synergistic effect observed with β-lactam antibiotics.

-

-

Metal Chelation: Binds Cu²⁺ and Fe³⁺ with log K values of 8.2 and 7.8, respectively .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume